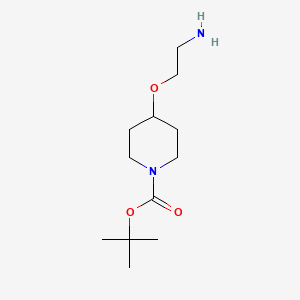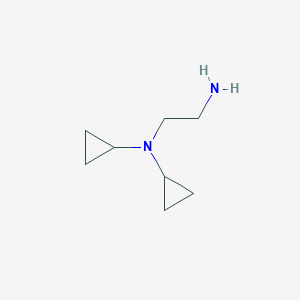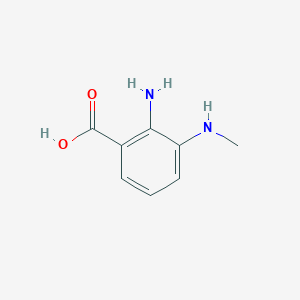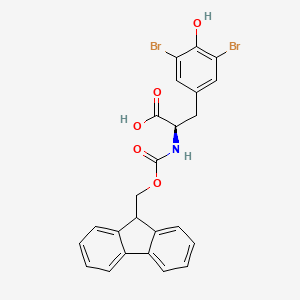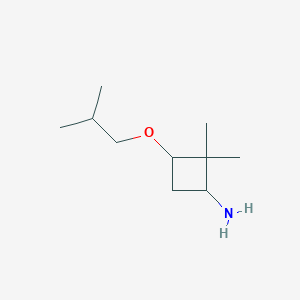
1,4-Bis(trifluoroborato)benceno dipotásico
Descripción general
Descripción
Synthesis Analysis
The synthesis of Dipotassium phenylene-1,4-bistrifluoroborate involves a combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure of this aromatic bis(trifluoroborate) dipotassium salt is elucidated by these methods .Molecular Structure Analysis
The molecular structure of Dipotassium phenylene-1,4-bistrifluoroborate is characterized by a 3D network undergoing spontaneous self-assembly . This is due to the massive participation of weak intra- and intermolecular interactions for which fluorine atoms play a leading role .Chemical Reactions Analysis
Organotrifluoroborate salts, including Dipotassium phenylene-1,4-bistrifluoroborate, have been shown to be attractive and versatile boronic acid surrogates . They are used in many transition-metal-catalysed and also “metal-free” C–C bond-forming reactions .Physical And Chemical Properties Analysis
Dipotassium phenylene-1,4-bistrifluoroborate is known for its exceptional stability towards oxygen and common reagents . It also has higher nucleophilicity and excellent functional group tolerance .Aplicaciones Científicas De Investigación
Síntesis orgánica
Este compuesto sirve como un reactivo valioso en la síntesis orgánica. Su estabilidad y mayor nucleofilicidad lo convierten en un excelente candidato para diversas reacciones orgánicas, incluidas las que forman enlaces C–C sin la necesidad de metales de transición .
Ingeniería de cristales
En la ingeniería de cristales, el 1,4-Bis(trifluoroborato)benceno dipotásico contribuye a la formación de redes 3D a través del autoensamblaje. Esto se ve facilitado por interacciones débiles intra e intermoleculares, donde los átomos de flúor juegan un papel significativo .
Síntesis asimétrica
El compuesto se utiliza en la síntesis asimétrica para construir marcos orgánicos complejos. Actúa como un sustituto versátil del ácido borónico, participando en reacciones de adición estereoelectivas .
Diseño de materiales funcionales
Su papel en el diseño sistemático de materiales funcionales avanzados está ligado a su capacidad para formar estructuras supramoleculares. Estas estructuras son cruciales en el desarrollo de nuevos materiales con propiedades específicas .
Química supramolecular
La capacidad del this compound para autoensamblarse espontáneamente en una red 3D lo convierte en un tema interesante en la química supramolecular. El estudio de estas redes puede conducir a conocimientos sobre el desarrollo de nuevos sistemas supramoleculares .
Mecanismo De Acción
Target of Action
Dipotassium phenylene-1,4-bistrifluoroborate is a type of organotrifluoroborate salt . Organotrifluoroborate salts have been shown to be attractive and versatile boronic acid surrogates . They are often used as reagents in many transition-metal-catalysed and metal-free C–C bond-forming reactions . Therefore, the primary targets of Dipotassium phenylene-1,4-bistrifluoroborate are the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. It is known for its exceptional stability towards oxygen and common reagents, higher nucleophilicity, and excellent functional group tolerance . These properties make it a valuable reagent in a variety of chemical scenarios, including palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions .
Biochemical Pathways
The exact biochemical pathways affected by Dipotassium phenylene-1,4-bistrifluoroborate are dependent on the specific reactions it is involved in. As a versatile boronic acid surrogate, it can participate in a wide range of reactions, leading to the construction of complex organic frameworks .
Result of Action
The result of Dipotassium phenylene-1,4-bistrifluoroborate’s action is the formation of new chemical bonds and structures. It contributes to the formation of complex organic frameworks through its participation in various chemical reactions .
Action Environment
The action of Dipotassium phenylene-1,4-bistrifluoroborate can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the presence of oxygen and other common reagents . Additionally, the compound forms a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and intermolecular interactions .
Safety and Hazards
Direcciones Futuras
The study of non-covalent interactions, particularly the contribution of organic fluorine in the formation of different supramolecular motifs, is an expanding area of research . This has gained much interest in crystal engineering for the systematic design of advanced functional materials and in asymmetric synthesis .
Propiedades
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150655-08-5 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



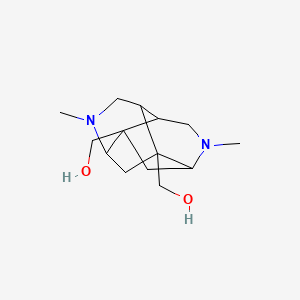
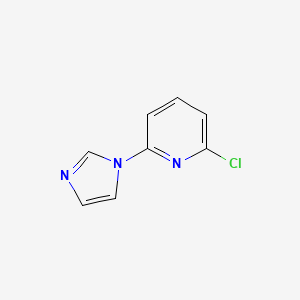
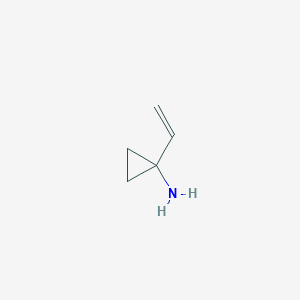

![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)

